molecular formula C13H19N3O2 B2539328 1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361642-52-4

1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2539328
CAS RN: 2361642-52-4
M. Wt: 249.314
InChI Key: KIHBCFGAFBQYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that is commonly referred to as HPP. HPP has gained significant attention in the scientific community due to its potential use in scientific research. In

Mechanism of Action

HPP's mechanism of action involves the inhibition of PTP1B. PTP1B is an enzyme that dephosphorylates insulin receptor substrate 1 (IRS-1), leading to the inhibition of insulin signaling. By inhibiting PTP1B, HPP increases the phosphorylation of IRS-1, leading to improved insulin sensitivity.
Biochemical and Physiological Effects:
HPP's inhibition of PTP1B has been shown to have several biochemical and physiological effects. In vitro studies have shown that HPP increases glucose uptake in insulin-resistant cells and improves glucose tolerance in diabetic mice. Additionally, HPP has been shown to improve lipid metabolism and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using HPP in lab experiments is its specificity for PTP1B inhibition. This specificity allows for targeted modulation of insulin signaling without affecting other biological pathways. However, one limitation of using HPP is its limited solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

For HPP research include exploring its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Additionally, HPP's ability to modulate insulin signaling may have implications for the treatment of other diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of HPP in these areas.

Synthesis Methods

The synthesis of HPP involves the reaction of 4-(hydroxymethyl)piperidine with 2-methyl-3-pyrazolecarboxaldehyde in the presence of a base. This reaction results in the formation of HPP as a yellow solid. The yield of HPP can be improved by optimizing the reaction conditions such as temperature, solvent, and base concentration.

Scientific Research Applications

HPP has shown potential in scientific research due to its ability to target and modulate certain biological pathways. Specifically, HPP has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This inhibition leads to improved insulin sensitivity, making HPP a potential therapeutic agent for the treatment of type 2 diabetes.

properties

IUPAC Name

1-[4-[hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-12(17)16-8-5-10(6-9-16)13(18)11-4-7-14-15(11)2/h3-4,7,10,13,18H,1,5-6,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBCFGAFBQYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2CCN(CC2)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.